N-benzyl-3-methyl-2-(p-tolyl)morpholine
CAS No.:
Cat. No.: VC16257388
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO |
|---|---|
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 4-benzyl-3-methyl-2-(4-methylphenyl)morpholine |
| Standard InChI | InChI=1S/C19H23NO/c1-15-8-10-18(11-9-15)19-16(2)20(12-13-21-19)14-17-6-4-3-5-7-17/h3-11,16,19H,12-14H2,1-2H3 |
| Standard InChI Key | MRJDEFWKIOSCAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(OCCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a six-membered morpholine ring (C₄H₉NO) with three distinct substituents:
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A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom, enhancing lipophilicity and steric bulk.
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A methyl group (-CH₃) at the 3-position, influencing ring conformation and electronic effects.
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A para-tolyl group (-C₆H₄CH₃) at the 2-position, contributing to π-π stacking interactions and solubility modulation.
Spectral Data and Analytical Profiles
Key spectroscopic features include:
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¹H NMR: Aromatic protons from the benzyl and p-tolyl groups resonate between δ 7.0–7.4 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm. The morpholine ring’s protons exhibit complex splitting patterns due to restricted rotation .
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¹³C NMR: The carbonyl carbon (if present in derivatives) appears near δ 165–170 ppm, while quaternary aromatic carbons are observed at δ 130–140 ppm .
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IR Spectroscopy: Stretching vibrations for C-N bonds occur at 1,200–1,250 cm⁻¹, and aromatic C-H bending modes are visible at 750–850 cm⁻¹ .
Table 1: Comparative Physicochemical Properties of Selected Morpholine Derivatives
Synthetic Methodologies
Conventional Organic Synthesis
The compound is typically synthesized via multi-step alkylation and cyclization reactions:
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N-Benzylation: Morpholine reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form N-benzylmorpholine.
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Friedel-Crafts Alkylation: Introduction of the p-tolyl group using toluene and AlCl₃ under anhydrous conditions.
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Methylation: Quaternization of the 3-position with methyl iodide or dimethyl sulfate .
Catalytic Approaches
Recent advances employ iridium(III) complexes for C-N bond formation via hydrogen-borrowing catalysis :
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Reaction Conditions: Benzyl alcohol derivatives and amines are coupled at 80–120°C under inert atmospheres.
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Mechanism: The iridium catalyst facilitates dehydrogenation of the alcohol to an aldehyde, which undergoes condensation with the amine followed by hydrogenation to yield the final product .
Table 2: Optimization of Iridium-Catalyzed Synthesis
| Parameter | Optimal Value | Impact on Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Ir(III) | 78 |
| Temperature | 100°C | 82 |
| Solvent | Toluene | 75 |
| Reaction Time | 12 h | 80 |
Industrial-Scale Production
Continuous flow reactors enhance efficiency by minimizing side reactions and improving heat transfer. Purification employs:
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Recrystallization: From ethanol/water mixtures.
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Chromatography: Silica gel columns with ethyl acetate/hexane gradients .
Reactivity and Functionalization
Electrophilic Substitution
The para-tolyl group undergoes sulfonation and nitration at the meta position due to steric hindrance from the methyl group. For example, treatment with fuming sulfuric acid yields sulfonic acid derivatives, which are precursors to surfactants .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the morpholine ring to a piperidine derivative, altering conformational dynamics and biological activity .
Cross-Coupling Reactions
Buchwald-Hartwig amination introduces aryl groups to the nitrogen atom, enabling diversification for drug discovery :
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Conditions: Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, 110°C.
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Scope: Electron-deficient aryl halides react efficiently (yields: 65–85%) .
Industrial and Material Science Applications
Catalysis
As a ligand in transition metal complexes, it stabilizes iridium and copper catalysts in C-H activation reactions . For example, Cu(OAc)₂ complexes facilitate thioamide synthesis with 90% efficiency .
Polymer Additives
Incorporation into epoxy resins improves thermal stability (Tg increased by 15°C) and reduces flammability due to nitrogen content .
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